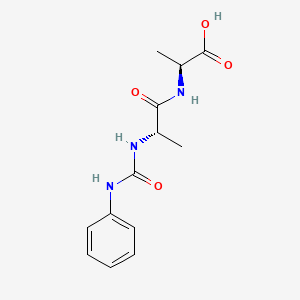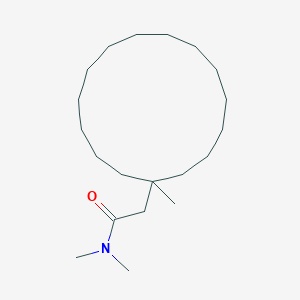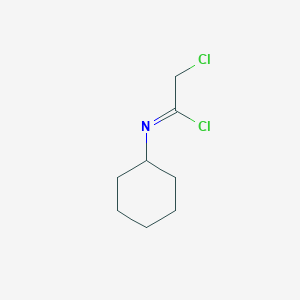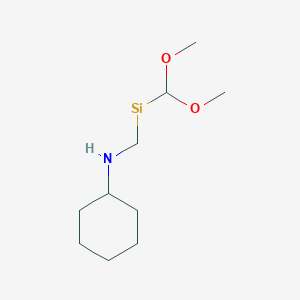
N-(Phenylcarbamoyl)-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylcarbamoyl)-L-alanyl-L-alanine is a dipeptide derivative that features a phenylcarbamoyl group attached to the amino acid L-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-alanine typically involves the coupling of L-alanine with a phenylcarbamoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large volumes of reagents, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Phenylcarbamoyl)-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the phenylcarbamoyl group can yield aniline derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives
Reduction: Aniline derivatives
Substitution: Various substituted phenylcarbamoyl derivatives
Wissenschaftliche Forschungsanwendungen
N-(Phenylcarbamoyl)-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound in the study of peptide bond formation and stability.
Biology: Investigated for its role in enzyme-substrate interactions, particularly in protease studies.
Medicine: Explored as a potential lead compound in the development of peptide-based drugs.
Industry: Utilized in the synthesis of peptide-based materials and as a building block in combinatorial chemistry.
Wirkmechanismus
The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-alanine involves its interaction with specific enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, influencing their activity. The compound can also act as a competitive inhibitor, blocking the substrate binding site and preventing the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
- N-(Phenylcarbamoyl)-L-alanine
- N-(Phenylcarbamoyl)-L-valine
- N-(Phenylcarbamoyl)-L-leucine
Comparison: N-(Phenylcarbamoyl)-L-alanyl-L-alanine is unique due to its dipeptide structure, which provides additional sites for interaction with enzymes compared to its single amino acid counterparts. This structural complexity can enhance its binding affinity and specificity, making it a valuable compound in the study of enzyme kinetics and drug design.
Eigenschaften
CAS-Nummer |
827613-33-2 |
|---|---|
Molekularformel |
C13H17N3O4 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(11(17)14-9(2)12(18)19)15-13(20)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,17)(H,18,19)(H2,15,16,20)/t8-,9-/m0/s1 |
InChI-Schlüssel |
MNEKYAYAHPYBBQ-IUCAKERBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)


![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)

![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)

![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)



![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
